![molecular formula C16H21FN4O2 B6449252 6-cyclopropyl-5-fluoro-2-[4-(pent-4-enoyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one CAS No. 2549032-61-1](/img/structure/B6449252.png)

6-cyclopropyl-5-fluoro-2-[4-(pent-4-enoyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

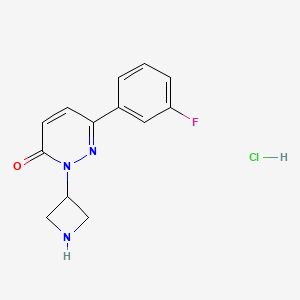

The compound is a cyclopropyl-substituted dihydropyrimidinone. Dihydropyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “dihydro” prefix indicates that this pyrimidine ring has been reduced, meaning it has gained hydrogen atoms. The “one” suffix indicates the presence of a carbonyl group (C=O) in the ring. The cyclopropyl group is a three-membered carbon ring, and the term “5-fluoro” indicates the presence of a fluorine atom on the 5th carbon of the pyrimidine ring. The compound also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a pent-4-enoyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclopropyl group, being a three-membered ring, would introduce some ring strain. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which could engage in hydrogen bonding. The dihydropyrimidinone core could have resonance structures due to the carbonyl group .Chemical Reactions Analysis

The reactivity of this compound would depend on the various functional groups present. The carbonyl group could be involved in reactions like nucleophilic addition. The piperazine ring could potentially be protonated or alkylated at the nitrogen atoms. The carbon-carbon double bond in the pent-4-enoyl group could undergo reactions like addition or oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors like polarity, solubility, melting point, boiling point, etc., would be influenced by the functional groups present .Scientific Research Applications

Antibacterial Activity

This compound is a type of fluoroquinolone, which are known for their antibacterial properties . They work by inhibiting bacterial DNA-gyrase, disrupting DNA supercoiling and thereby killing the bacterial cell .

Antifungal Activity

Fluoroquinolones have also been found to have antifungal properties . The synthesized compounds have been screened for antifungal activities .

Antimicrobial Activity

The compound has been synthesized and studied for its antimicrobial activity . It has been found to be effective against various infections, such as respiratory, gastrointestinal, gynecological infections, sexually transmitted diseases, prostatitis, and skin, bone, and soft tissue infections .

Anticancer Activity

Research studies on antineoplastic activity of similar compounds have shown that derivatives containing the cyclohexyl group in position 2 are the most effective inhibitors of topoisomerase II of HeLa cells (mammalian cancer) .

Anti-HIV Activity

Fluoroquinolones have been extensively investigated as anti-HIV agents . They have a specific mechanism of action, different from antibiotics and other groups of antibacterials, which allows them to be applied for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .

Antidiabetic Activity

Fluoroquinolones have been investigated for their antidiabetic properties . The structure-activity relationship study of fluoroquinolones suggested that the carboxylic acid or hydrolyzable amide and ester group at C-3 position is essential for activity .

Complex Formation with Metals

The formation of complexes of fluoroquinolones with metals and their applications have been considered . This could potentially lead to new applications in materials science and nanotechnology .

Antiviral Activity

Fluoroquinolones have been investigated as antiviral agents . They have a specific mechanism of action, different from antibiotics and other groups of antibacterials, which allows them to be applied for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .

Future Directions

properties

IUPAC Name |

4-cyclopropyl-5-fluoro-2-(4-pent-4-enoylpiperazin-1-yl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN4O2/c1-2-3-4-12(22)20-7-9-21(10-8-20)16-18-14(11-5-6-11)13(17)15(23)19-16/h2,11H,1,3-10H2,(H,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAILSIQUWBUYDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCN(CC1)C2=NC(=C(C(=O)N2)F)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopropyl-5-fluoro-2-(4-pent-4-enoylpiperazin-1-yl)-1H-pyrimidin-6-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-2-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449170.png)

![5-fluoro-6-(propan-2-yl)-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449177.png)

![2-[(cyclobutylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6449182.png)

![6-cyclopropyl-5-fluoro-2-[4-(oxane-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449221.png)

![2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449225.png)

![6-cyclopropyl-5-fluoro-2-[4-(oxane-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449238.png)

![2-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449239.png)

![6-cyclopropyl-5-fluoro-2-[4-(4,4,4-trifluorobutanoyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449240.png)

![6-cyclopropyl-5-fluoro-2-[4-(2-methoxyacetyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449244.png)

![5-fluoro-2-[4-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449260.png)

![2-[4-(5-bromopyridine-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449268.png)

![2-[2-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-oxoethyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6449276.png)

![5-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)piperidin-2-one](/img/structure/B6449284.png)